(6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol
Description
BenchChem offers high-quality (6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-thiophen-3-yl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c14-4-8-9-5-15-10(3-13(9)12-11-8)7-1-2-16-6-7/h1-2,6,10,14H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXDLNCZHRPXNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=NN21)CO)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol , identified by the CAS number 2098133-27-6 , is a novel heterocyclic compound with potential biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on various studies.
The molecular formula of the compound is , with a molecular weight of 237.28 g/mol . The structure contains a triazole and oxazine moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C10H11N3O2S |
| Molecular Weight | 237.28 g/mol |
| CAS Number | 2098133-27-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The detailed synthetic route often includes the formation of the triazole and oxazine rings through cyclization reactions facilitated by specific reagents under controlled conditions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of triazolo and oxazine compounds. For instance, a related study synthesized several triazolo-thiadiazine derivatives and assessed their activity against multiple bacterial strains such as Staphylococcus aureus and Escherichia coli. Some derivatives exhibited significant antibacterial effects, suggesting that similar compounds like (6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol could also possess antimicrobial properties .
Cytotoxicity Studies
In vitro cytotoxicity studies have indicated that certain derivatives show minimal toxicity towards normal human cells while maintaining efficacy against cancer cell lines. This selectivity is crucial for developing therapeutic agents that minimize side effects .
Case Studies
Study 1: Antibacterial Activity Evaluation
A recent investigation focused on the antibacterial activity of triazole-based compounds against Pseudomonas aeruginosa and Klebsiella pneumoniae. The results indicated that compounds with similar structural features to (6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol demonstrated significant inhibition zones in disc diffusion assays .
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of (6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol with bacterial enzymes. These studies suggest that the compound may interact effectively with target sites involved in bacterial cell wall synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
